![molecular formula C11H19N2NaO4 B2689512 sodium2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate CAS No. 2377004-61-8](/img/structure/B2689512.png)
sodium2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate is a compound with a molecular formula of C11H19N2NaO4 and a molecular weight of 266.27 g/mol . This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the Boc-protected amine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction parameters and improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used under mild conditions to remove the Boc group.
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide synthesis.
Major Products Formed
Substitution Reactions: The major products are typically substituted pyrrolidine derivatives.
Deprotection Reactions: The primary product is the free amine.
Coupling Reactions: The major products are amide bonds formed between the amine and carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, where the Boc group serves as a protective group for amines.
Medicine: It is employed in the development of pharmaceuticals, where the Boc-protected amine can be selectively deprotected to yield active drug molecules.
Wirkmechanismus
The mechanism of action of sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]amino}acetate
- Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-4-yl]amino}acetate
Uniqueness
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate is unique due to its specific stereochemistry and the position of the Boc-protected amine group. This configuration allows for selective reactions and interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.Na/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15;/h8,12H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQDOGFUSBCHS-DDWIOCJRSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
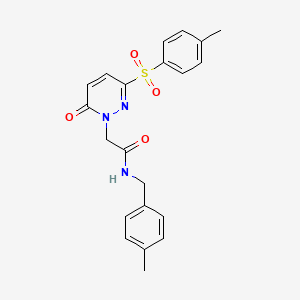
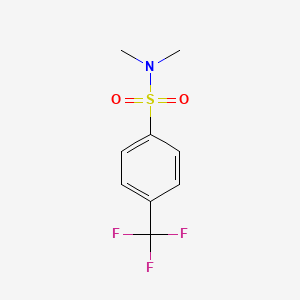
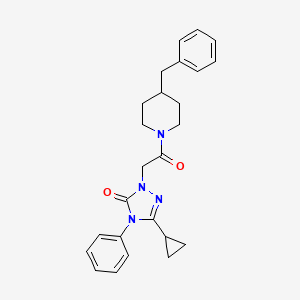
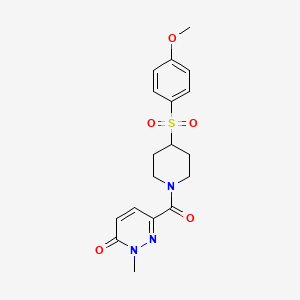
![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)
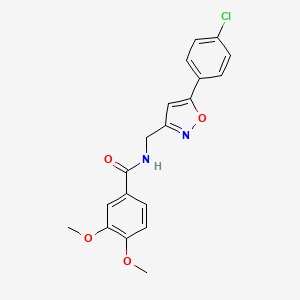
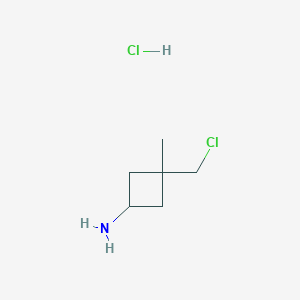
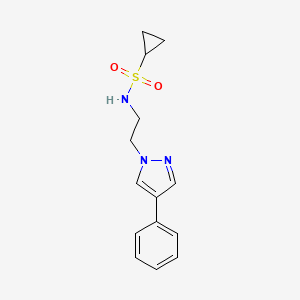
![N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B2689445.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2689446.png)
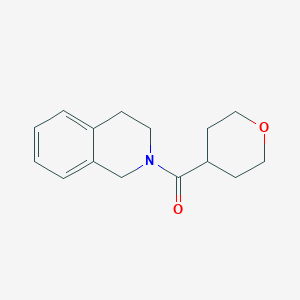
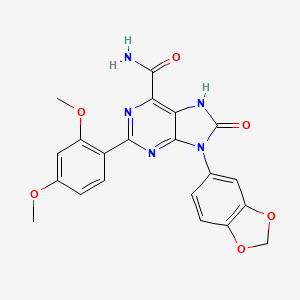
![N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2689450.png)
![5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide](/img/structure/B2689451.png)
